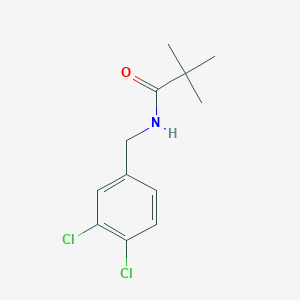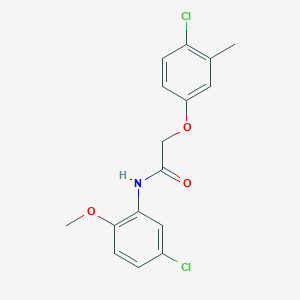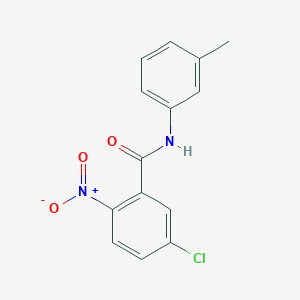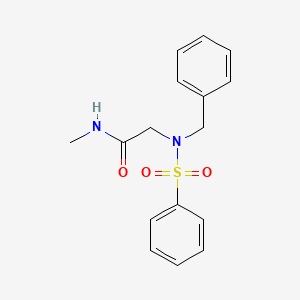![molecular formula C20H26N2O2 B5766251 2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5766251.png)
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C18H22N4O2 and a molecular weight of 326.402 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.
科学研究应用
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its piperazine moiety is a key feature that differentiates it from other similar compounds, contributing to its unique pharmacological profile .
属性
IUPAC Name |
2-ethoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-14-17(8-9-19(20)23)15-21-10-12-22(13-11-21)18-7-5-4-6-16(18)2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKKUJWETRAOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5766170.png)


![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-[(4-ethylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5766198.png)

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-nitro-4,6-diphenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B5766230.png)


![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5766279.png)
